molecular formula C19H13BrO4 B2593949 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690213-86-6

3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2593949
CAS No.: 690213-86-6
M. Wt: 385.213
InChI Key: JQNPLBULEZCTGD-CMDGGOBGSA-N
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Description

3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is a highly potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). Its primary research value lies in the targeted disruption of CK1-mediated phosphorylation events, which are critical regulators of the circadian clock, Wnt/β-catenin signaling, and neurodegenerative pathways. In chronobiology, this compound is a key tool for studying period length and phase resetting of the mammalian circadian oscillator, as CK1δ/ε phosphorylate core clock proteins such as PERIOD (PER), targeting them for degradation (Meng et al., 2010) . Beyond circadian research, its application extends to oncology, where it is used to investigate the role of CK1 in cancers linked to dysregulated Wnt signaling, and to neurobiology for its potential effect on tau protein phosphorylation, a key process in the pathogenesis of Alzheimer's disease (Knippschild et al., 2011) . By providing high selectivity for CK1δ/ε over other kinases, this inhibitor enables researchers to delineate the specific functions of these isoforms in complex cellular processes and disease models.

Properties

IUPAC Name

3-[(E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c1-23-17-7-3-5-13-11-15(19(22)24-18(13)17)16(21)9-8-12-4-2-6-14(20)10-12/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNPLBULEZCTGD-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromenones, exhibits notable biological activities. Its unique structural features, including a bromophenyl group and a methoxy group, enhance its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrO3. The presence of the bromine atom contributes to its electronic properties, while the methoxy group provides electron-donating effects, influencing its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activities. Studies have shown that coumarin derivatives, including this compound, can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro Studies : A study involving A549 lung cancer cell lines demonstrated that certain coumarin derivatives exhibited selective cytotoxicity, causing cell cycle arrest and increased reactive oxygen species (ROS) production .
  • Mechanism of Action : The compound's mechanism may involve modulation of specific molecular targets, leading to inhibition of pathways crucial for cancer cell survival. This includes potential interactions with enzymes and receptors that regulate apoptosis and proliferation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Coumarins are known for their ability to inhibit various bacterial strains:

  • Activity Against Bacteria : Studies have reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zone diameters ranging from 14–17 mm .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-oneContains a chloro groupDifferent reactivity due to chlorine's electronegativity
8-Methoxy-coumarin derivativesVarying substituents on the phenyl ringDifferent biological activities based on substituent effects
4-Hydroxycoumarin derivativesHydroxyl group presenceKnown for anticoagulant properties

Uniqueness : The distinct bromophenyl substitution pattern in this compound imparts unique chemical reactivity and biological activity compared to its analogs, making it an interesting candidate for further research in medicinal chemistry.

Case Studies

Several case studies highlight the efficacy of coumarin derivatives in cancer treatment:

  • Study on Lung Cancer Cells : Musa et al. (2015) investigated the antitumor activity of various coumarin derivatives in A549 cells, finding that specific substitutions led to enhanced antiproliferative effects .
  • Cytotoxicity Assessment : Research involving different concentrations of coumarins showed a dose-dependent decrease in cell viability in prostate cancer cells (PC3 and DU145), indicating potential therapeutic applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules through various chemical reactions. For instance, it can be utilized in the synthesis of derivatives that may possess enhanced biological activities or novel properties.

Synthetic Routes
The synthesis typically involves a condensation reaction between appropriate starting materials, such as 3-bromobenzaldehyde and 8-methoxy-2H-chromen-2-one. The process can be optimized to improve yield and purity using advanced catalysts and purification techniques .

Biological Research

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , primarily through the scavenging of reactive oxygen species (ROS). This action is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It modulates signaling pathways associated with inflammation, making it a candidate for treating conditions where inflammation is a key factor .

Medicinal Applications

Therapeutic Potential
In medicinal chemistry, the compound's potential therapeutic effects are explored, particularly in treating diseases linked to oxidative stress and inflammation. Its structural features may allow it to modulate specific biological pathways, making it a promising candidate for further investigation in drug development .

Case Studies
Several studies have highlighted the efficacy of coumarin derivatives in preclinical models. For example, research focusing on similar compounds has shown their ability to reduce tumor growth in animal models by targeting specific molecular pathways involved in cancer progression .

Industrial Applications

Material Science
In industry, 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one can be employed in developing new materials with specific properties such as fluorescence or photostability. Its unique chemical structure makes it suitable for applications in materials science and nanotechnology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared with analogs differing in substituents on the phenyl ring, the chromenone core, or the enoyl chain. Below is a detailed analysis of key structural and functional analogs:

Substituent Variation on the Phenyl Ring
  • 3-[(2E)-3-(3-Fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one Replacing bromine with fluorine alters electronic properties. However, bromine’s larger atomic radius may improve halogen bonding, a critical factor in crystal engineering or protein-ligand interactions .
  • 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one Substituting bromine with a dimethylamino group introduces strong electron-donating effects. This modification significantly impacts UV-Vis absorption (λmax shifts due to extended conjugation) and solubility (enhanced polarity from the amino group). The compound in exhibits a melting point of 192°C and distinct IR peaks at 1712 cm⁻¹ (>C=O) and 1550 cm⁻¹ (C=C), comparable to the brominated analog .
Modifications on the Chromenone Core
  • 3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one This derivative () replaces the enoyl group with a bromoethyl-oxime moiety. The absence of α,β-unsaturation reduces conjugation, altering photophysical properties. Synthesis involves O-benzyl hydroxylamine hydrochloride, yielding a white solid with distinct crystallization behavior .
  • 8-Methoxy-3-[(2E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one Additional methoxy groups on the phenyl ring enhance lipophilicity and may improve blood-brain barrier penetration.
Functional Group Variations in the Enoyl Chain
  • (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one This compound () features a benzodioxole ring instead of bromophenyl and a dimethylchroman substituent.

Data Tables

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Melting Point (°C) IR >C=O (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
3-[(2E)-3-(3-Bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one 3-Br, 8-OCH₃ Not reported ~1710 (est.) Phenyl H: ~7.2–7.8; C=O: ~191
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one 4-N(CH₃)₂, 8-H 192 1712 N(CH₃)₂: 2.9; Ar-H: 6.54–8.1
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one Br-CH₂-C=N-OBn, 8-OCH₃ Not reported Not reported Benzyl H: ~4.5–5.0; CH₂Br: ~3.5–4.0

Table 2: Crystallographic Data

Compound Space Group Unit Cell Volume (ų) R Factor Reference
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one P1 908.55 0.043
This compound Not reported Not reported Not reported

Research Findings and Implications

  • Synthetic Accessibility : The brominated compound’s synthesis likely follows a Claisen-Schmidt condensation, similar to and . However, bromine’s steric bulk may reduce reaction yields compared to smaller substituents like fluorine .
  • Biological Relevance : Bromine’s halogen bonding capability could enhance binding to targets like kinase enzymes, whereas electron-donating groups (e.g., -N(CH₃)₂) may improve solubility but reduce membrane permeability .
  • Crystallographic Behavior : The absence of reported crystal data for the brominated compound suggests opportunities for further study, particularly in comparing packing efficiencies with analogs like .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 8-methoxy-2H-chromen-2-one reacts with 3-bromocinnamoyl chloride in alkaline ethanol. Key steps include temperature control (0–50°C) and stoichiometric ratios (1:1.2 molar ratio of coumarin to cinnamoyl derivative). Reaction progress is monitored via TLC, and purification involves recrystallization from methanol or column chromatography using silica gel (60–120 mesh) .

Q. How is the molecular structure of this compound verified experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/ethyl acetate) are analyzed using SHELX software (SHELXL for refinement, SHELXS for structure solution). Key parameters include unit cell dimensions (e.g., triclinic P1 space group with α, β, γ angles ~90–113°), R-factors (<0.05), and anisotropic displacement parameters. Hydrogen bonding (e.g., C–H···Br interactions) is mapped using ORTEP for visualization .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial bioactivity is assessed via in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
  • Enzyme inhibition : UV-Vis spectroscopy for IC₅₀ determination (e.g., against COX-2 or α-glucosidase). Positive controls (e.g., doxorubicin, acarbose) and dose-response curves (0.1–100 µM) are critical .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z isomerism) in the prop-2-enoyl moiety be controlled during synthesis?

  • Methodological Answer : The (2E)-configuration is stabilized via π-π stacking of the bromophenyl group and coumarin ring. Reaction conditions favoring kinetic control (low temperature, short reaction time) minimize Z-isomer formation. Post-synthesis, isomer separation employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., methoxy vs. nitro groups). Systematic SAR studies are conducted by synthesizing analogs (e.g., replacing 3-bromo with 4-chloro) and comparing IC₅₀ values. Computational docking (AutoDock Vina) identifies binding modes in target proteins (e.g., COX-2 active site), while QSAR models (using descriptors like logP, polar surface area) predict activity trends .

Q. How are crystallographic data discrepancies (e.g., unit cell parameters) addressed in polymorph screening?

  • Methodological Answer : Polymorphs are identified via solvent-mediated crystallization (e.g., ethanol vs. DMF). SC-XRD data for each polymorph are refined using SHELXL with TWIN/BASF commands for twinned crystals. Thermal analysis (DSC/TGA) confirms stability, and Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., Br···O vs. C–H···π contacts) .

Q. What computational methods validate experimental spectroscopic data (NMR/IR)?

  • Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) predict NMR chemical shifts (δ) and IR vibrational frequencies. For NMR, GIAO method correlates experimental (¹H/¹³C) and calculated shifts (R² > 0.95). IR assignments use potential energy distribution (PED) analysis via VEDA software. Discrepancies >5% suggest conformational flexibility or solvent effects .

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